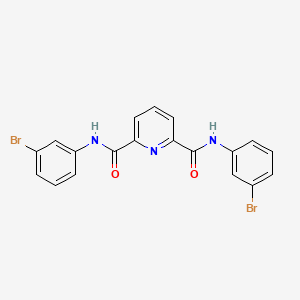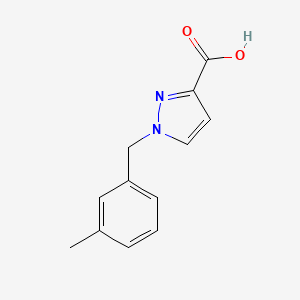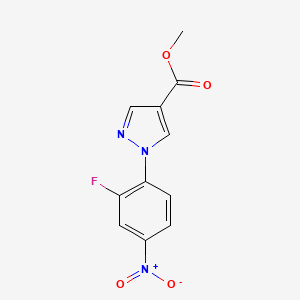![molecular formula C18H20IN3O2 B10908331 2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)
2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as 2-methoxyphenyl isocyanate, which is known for its chemoselective properties . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the stability of the urea linkage in the compound under acidic, alkaline, and aqueous conditions is an important factor in its reactivity .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a reagent for protecting and deprotecting amine groups due to its stable urea linkage . In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the formation and breaking of chemical bonds, influenced by its stable urea linkage . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide stands out due to its unique combination of functional groups and stable urea linkage. Similar compounds include other hydrazides and isocyanates, which may share some reactivity but differ in their specific applications and stability under various conditions .
Properties
Molecular Formula |
C18H20IN3O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(4-iodo-2-methylanilino)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H20IN3O2/c1-12-10-15(19)8-9-16(12)21-13(2)18(23)22-20-11-14-6-4-5-7-17(14)24-3/h4-11,13,21H,1-3H3,(H,22,23)/b20-11+ |
InChI Key |
SLQJBQHXTDOQGY-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
![N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B10908256.png)


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine](/img/structure/B10908291.png)

![3-(Pentylsulfanyl)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10908306.png)
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)

![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)


